molecular formula C19H25NO2 B6595082 3-(2-(Dibenzylamino)ethoxy)propan-1-ol CAS No. 1802413-91-7

3-(2-(Dibenzylamino)ethoxy)propan-1-ol

Cat. No.: B6595082
CAS No.: 1802413-91-7
M. Wt: 299.4 g/mol
InChI Key: BZIBNIYPIAGOJV-UHFFFAOYSA-N
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Description

3-(2-(Dibenzylamino)ethoxy)propan-1-ol is an organic compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . This compound is characterized by the presence of a dibenzylamino group attached to an ethoxypropanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Dibenzylamino)ethoxy)propan-1-ol typically involves the reaction of dibenzylamine with an appropriate ethoxypropanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature

Properties

IUPAC Name

3-[2-(dibenzylamino)ethoxy]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c21-13-7-14-22-15-12-20(16-18-8-3-1-4-9-18)17-19-10-5-2-6-11-19/h1-6,8-11,21H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIBNIYPIAGOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOCCCO)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401244289
Record name 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802413-91-7
Record name 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802413-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[Bis(phenylmethyl)amino]ethoxy]-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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